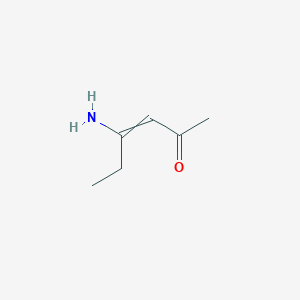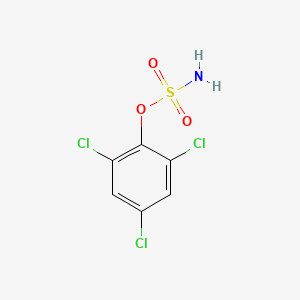
(2,4,6-trichlorophenyl) sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-trichlorophenyl) sulfamate is a chemical compound with the molecular formula C6H4Cl3NO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfamic acid group and a 2,4,6-trichloro-phenyl ester group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,4,6-trichloro-phenyl ester typically involves the esterification of sulfamic acid with 2,4,6-trichloro-phenol. This reaction can be carried out using various reagents and catalysts to facilitate the esterification process. Commonly used reagents include acid anhydrides and acid chlorides, while catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,4,6-trichloro-phenyl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of reagents and catalysts in industrial production is influenced by factors such as cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trichlorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Properties
CAS No. |
25998-95-2 |
|---|---|
Molecular Formula |
C6H4Cl3NO3S |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) sulfamate |
InChI |
InChI=1S/C6H4Cl3NO3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
YZGYKEJWCZUPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


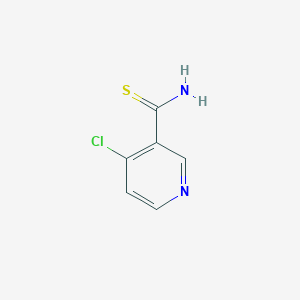
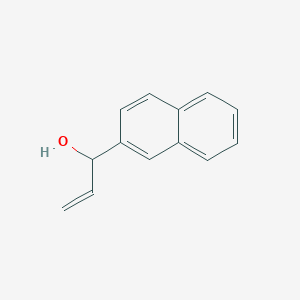
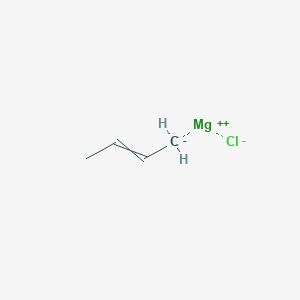

![4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)

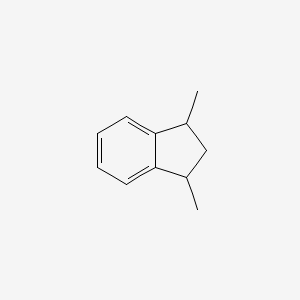
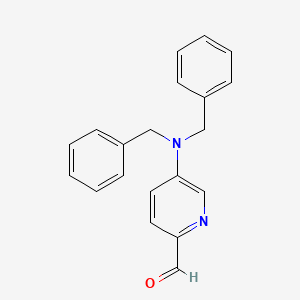
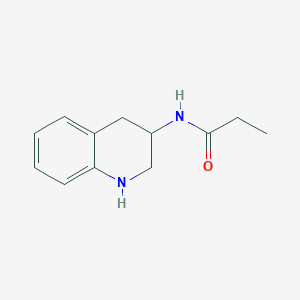
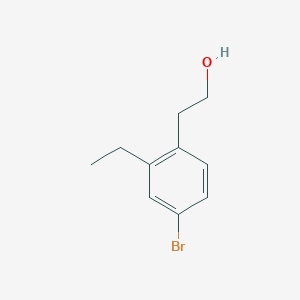
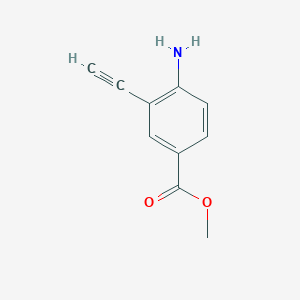
![6-Chloro-2-chloromethyl-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B8566529.png)
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B8566551.png)
